Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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Overview
Description
Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound used in the preparation of benzothiazole derivatives .
Molecular Structure Analysis
The molecular formula of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is C14H25NO3 . Its average mass is 255.353 Da and its monoisotopic mass is 255.183441 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 350.7±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 59.5±3.0 kJ/mol and its flash point is 165.9±27.9 °C . The index of refraction is 1.500 . It has 4 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Synthesis and Structural Insights
Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a compound of interest in the field of organic chemistry due to its unique spirocyclic structure, which offers a versatile scaffold for further chemical modifications. Meyers et al. (2009) developed scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, highlighting the potential for generating novel compounds with complementary chemical space to piperidine ring systems (Meyers et al., 2009). The structural versatility of these compounds allows for selective derivatization, making them valuable for synthesizing a wide range of chemical entities.
Reagent Development for Amino Acid Protection
In the realm of peptide synthesis, protecting groups play a crucial role in preventing unwanted reactions at reactive sites. Rao et al. (2017) introduced tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD) as a new reagent for the preparation of N-Boc-amino acids (Rao et al., 2017). This reagent offers advantages in terms of stability and ease of handling compared to traditional Boc reagents, facilitating the synthesis of protected amino acids without racemization.
Exploration in Antibacterial Agents
The structural framework of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate also finds application in the development of antibacterial agents. Lukin et al. (2022) explored spirocyclic derivatives of ciprofloxacin, employing 1-oxa-9-azaspiro[5.5]undecane derivatives in the synthesis. Although the activity spectrum of these derivatives was narrower than ciprofloxacin, they showed distinct activity against specific bacterial strains, highlighting the potential of spirocyclic scaffolds in antibiotic development (Lukin et al., 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P340, P351, P352, P362, P403, P405 .
properties
IUPAC Name |
tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-14(5-9-15)6-10-17-11-7-14/h4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPWGOWNVFTFPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719148 |
Source
|
Record name | tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
CAS RN |
1259489-90-1 |
Source
|
Record name | tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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